molecular formula C18H21FN4O2S B2801640 5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008248-04-1

5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2801640
CAS No.: 1008248-04-1
M. Wt: 376.45
InChI Key: ZONACRCSPZISRT-UHFFFAOYSA-N
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Description

5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a thiazolo[3,2-b][1,2,4]triazole core, a scaffold known to be associated with diverse biological activities in scientific literature . The presence of the 2,6-dimethylmorpholino group and the 4-fluorophenyl moiety suggests potential for target interaction and optimization of pharmacokinetic properties. Compounds containing the 1,2,4-triazole ring have been extensively studied and reported to exhibit a range of pharmacological properties in preclinical research, including potential as anticonvulsant, antibacterial, and antiviral agents . The specific structural features of this compound make it a valuable building block for researchers investigating new therapeutic areas, such as enzyme inhibition or the modulation of specific biological pathways. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONACRCSPZISRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7)

  • Structure: Shares the thiazolo[3,2-b][1,2,4]triazole core but differs in substituents: 2,4-difluorophenyl at position 5 and methyl at position 6 (vs. 4-fluorophenyl and morpholino-methyl in the target compound).
  • Synthesis : Commercial availability suggests optimized industrial-scale preparation, though specific routes are undisclosed .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Structure: Contains a thiazole-triazole hybrid with multiple fluorophenyl groups. Lacks the morpholino moiety but includes a pyrazole ring.
  • Crystallography: Exhibits isostructural triclinic packing with two independent molecules in the asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting conformational flexibility absent in the target compound’s rigid morpholino-methyl group .

Morpholino-Containing Analogues

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (Compound 22)

  • Structure: Features a triazine core with dual morpholino groups and a urea linkage. Differs significantly from the target compound’s thiazolo-triazole system.
  • Synthesis: Prepared via LiOH-mediated hydrolysis in THF/MeOH/H2O, highlighting the stability of morpholino groups under basic conditions.

Triazole Derivatives with Bioactive Substituents

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Structure : Combines triazole with pyrazole and thiadiazole rings. The 4-methoxyphenyl group contrasts with the target’s 4-fluorophenyl substituent.
  • The methoxy group’s electron-donating nature may reduce target affinity compared to the electron-withdrawing fluoro group .

Key Findings and Implications

Substituent Effects: Fluorophenyl groups enhance metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions. The 4-fluorophenyl in the target compound may offer superior target selectivity over 2,4-difluorophenyl analogues . Morpholino groups improve solubility but may reduce membrane permeability compared to lipophilic substituents like methyl .

Synthetic Challenges: The target compound’s morpholino-methyl group requires precise regioselective synthesis, contrasting with simpler alkylation steps in triazole-thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound to ensure high yield and purity?

  • Methodological Answer : The synthesis involves sequential cyclization and functionalization steps. Critical considerations include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., DMF or chloroform for polar intermediates) to stabilize reactive intermediates .
  • Catalysts : Use of triethylamine or NaH to facilitate nucleophilic substitutions and ring-closing reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC (>95%) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) and morpholino methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 445.2) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N ratios to validate purity .

Q. What are the critical functional groups influencing this compound’s pharmacological activity?

  • Methodological Answer :

  • Thiazolo-triazole core : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .
  • 4-Fluorophenyl group : Introduces electron-withdrawing effects, improving membrane permeability .
  • 2,6-Dimethylmorpholino moiety : Modulates solubility and hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
  • SAR Studies : Compare analogs (e.g., replacing morpholino with piperazine) to isolate substituent-specific effects .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition) .

Q. What computational strategies predict interactions between this compound and biological targets like enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6), focusing on hydrogen bonds with the triazole ring and hydrophobic contacts with the morpholino group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .

Q. How can reaction conditions be optimized to minimize by-products during the cyclization step?

  • Methodological Answer :

  • Solvent Screening : Test aprotic solvents (DMF vs. THF) to reduce side reactions; DMF improves cyclization efficiency by 30% .
  • Catalyst Loading : Optimize triethylamine concentration (1.2 equiv.) to accelerate ring closure while avoiding over-alkylation .
  • In-line Monitoring : Use FTIR to track intermediate formation (e.g., disappearance of -SH stretches at 2550 cm⁻¹) .

Q. What strategies address challenges in purifying this compound?

  • Methodological Answer :

  • Gradient Elution : Employ silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) to separate polar by-products .
  • Crystallization : Use ethanol/water mixtures (3:1) to isolate the compound with >90% recovery .

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